REACTION_SMILES
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[CH3:12][O:13][c:14]1[cH:15][c:16]([CH3:17])[cH:18][cH:19][c:20]1[OH:21].[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[Cl:29][CH2:30][Cl:31].[c:1]1([CH3:11])[cH:2][c:3]([S:7](=[O:8])(=[O:9])[Cl:10])[cH:4][cH:5][cH:6]1>>[ClH:10].[c:1]1([CH3:11])[cH:2][c:3]([S:7](=[O:8])(=[O:9])[OH:13])[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(S(=O)(=O)Cl)c1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1cccc(S(=O)(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |